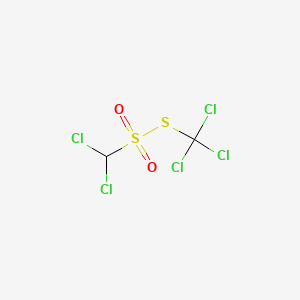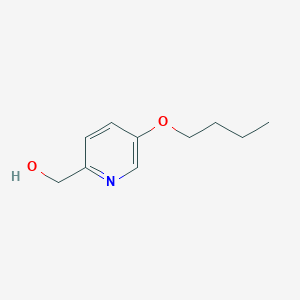
(5-Butoxypyridin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Butoxypyridin-2-YL)methanol: is an organic compound with the molecular formula C10H15NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a butoxy group attached to the fifth position of the pyridine ring and a methanol group attached to the second position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Butoxypyridin-2-YL)methanol typically involves the reaction of 5-butoxypyridine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by proton transfer and subsequent reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Butoxypyridin-2-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (5-Butoxypyridin-2-YL)aldehyde, (5-Butoxypyridin-2-YL)carboxylic acid.
Reduction: (5-Butoxypyridin-2-YL)amine.
Substitution: (5-Butoxypyridin-2-YL)esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Butoxypyridin-2-YL)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, pyridine derivatives are known for their antimicrobial and anti-inflammatory properties, and this compound could be a starting point for developing new drugs.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (5-Butoxypyridin-2-YL)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
(5-Bromopyridin-2-YL)methanol: Similar structure but with a bromine atom instead of a butoxy group.
(5-Methoxypyridin-2-YL)methanol: Similar structure but with a methoxy group instead of a butoxy group.
(5-Ethoxypyridin-2-YL)methanol: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness: (5-Butoxypyridin-2-YL)methanol is unique due to the presence of the butoxy group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
66933-05-9 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(5-butoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-2-3-6-13-10-5-4-9(8-12)11-7-10/h4-5,7,12H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
OGVKFIIMNWFZDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CN=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




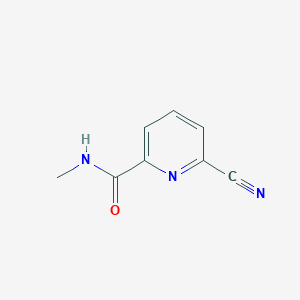
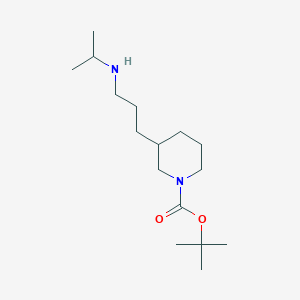
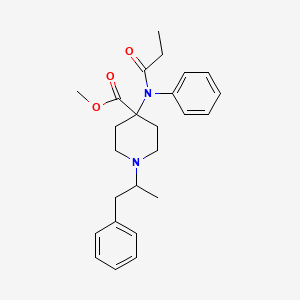




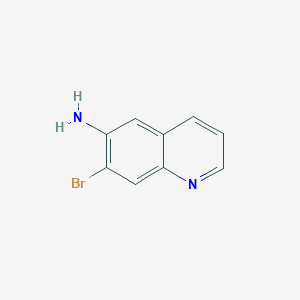

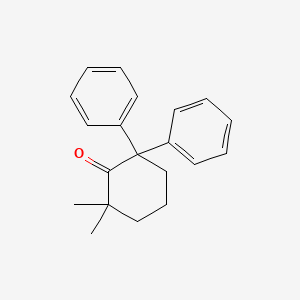
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
